molecular formula C10H9F2NO B1457664 2-(4,7-difluoro-1H-indol-3-yl)ethanol CAS No. 630399-59-6

2-(4,7-difluoro-1H-indol-3-yl)ethanol

Cat. No. B1457664
M. Wt: 197.18 g/mol
InChI Key: IYTKHTPPHAYYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,7-difluoro-1H-indol-3-yl)ethanol, also known as 4,7-difluoro-1H-indol-3-yl ethan-2-ol or 4,7-difluoroindole-3-ethanol, is a synthetic compound that has been studied and used in various scientific research applications. It is a fluorinated derivative of the indole-3-ethanol molecule, and has been used for its unique properties in a variety of research areas.

Scientific Research Applications

Synthesis and Stereochemistry

  • Enantiomer Resolution and Stereochemistry Assignment: The racemic form of a closely related compound, 2-(2,3-dihydro-1H-indol-3-yl)ethanol, was directly resolved for the first time. Chiral simulated moving bed chromatography was used, and the single enantiomers were isolated as their dihydrogen phosphate salts. X-ray analyses revealed that the (+)-enantiomer has the (S) configuration (Frydenvang et al., 2004).

Thermodynamic Studies

  • Calorimetric and Computational Study: The gas-phase standard molar enthalpy of formation of 2-(1H-indol-3-yl)ethanol was derived at 298.15 K from its enthalpy of combustion and enthalpy of sublimation. This study provided valuable thermodynamic data relevant for the compound (Carvalho et al., 2019).

Catalysis and Organic Synthesis

  • Eco-Friendly Synthesis of Derivatives: A highly efficient one-pot synthesis of pharmaceutically interesting functionalized derivatives was developed. The synthesis utilized commercially available sulfamic acid as an organo-catalyst in aqueous ethanol at room temperature, highlighting an eco-friendly approach (Brahmachari & Banerjee, 2014).

Material Science and Chemistry

  • Electrosynthesis and Electrochromic Properties

    The electrosynthesis of a novel indole-based polymer and its electrochromic properties were investigated. The study focused on the synthesis of a monomer and its corresponding polymer film, emphasizing the polymer's optical and electrochemical characteristics (Carbas, Kıvrak, & Kavak, 2017).

  • Protecting Group for Carboxylic Acids

    2-(Pyridin-2-yl)ethanol was explored as a protecting group for carboxylic acids. This research is relevant because it shows the potential of using derivatives of 2-(1H-indol-3-yl)ethanol in polymer chemistry. The study demonstrated the stability of the protecting group under various conditions and its ease of removal (Elladiou & Patrickios, 2012).

properties

IUPAC Name

2-(4,7-difluoro-1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c11-7-1-2-8(12)10-9(7)6(3-4-14)5-13-10/h1-2,5,13-14H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTKHTPPHAYYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=CN2)CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,7-difluoro-1H-indol-3-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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